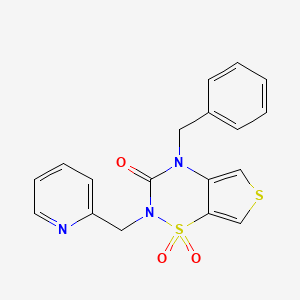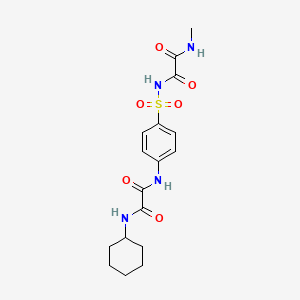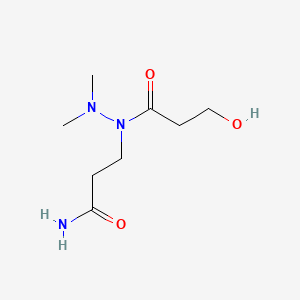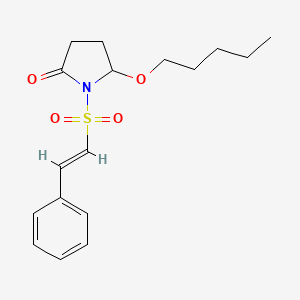
1-(Styrenesulphonyl)-2-oxo-5-pentyloxypyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Styrenesulphonyl)-2-oxo-5-pentyloxypyrrolidine is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by the presence of a styrenesulphonyl group attached to a pyrrolidine ring, which also contains an oxo group and a pentyloxy substituent. The unique structure of this compound imparts it with distinct chemical and physical properties, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 1-(Styrenesulphonyl)-2-oxo-5-pentyloxypyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of styrene with sulfonyl chloride to form styrenesulfonyl chloride. This intermediate is then reacted with a pyrrolidine derivative under controlled conditions to yield the desired compound. The reaction typically requires the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl-pyrrolidine bond. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
1-(Styrenesulphonyl)-2-oxo-5-pentyloxypyrrolidine undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the conversion of the oxo group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the styrene moiety, with common reagents including halogens and nitrating agents. These reactions typically require the presence of a catalyst, such as iron(III) chloride, to proceed efficiently.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
1-(Styrenesulphonyl)-2-oxo-5-pentyloxypyrrolidine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate enzyme activity or protein-ligand interactions.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs targeting specific molecular pathways.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Styrenesulphonyl)-2-oxo-5-pentyloxypyrrolidine involves its interaction with specific molecular targets. The compound can bind to active sites on enzymes or receptors, modulating their activity. The presence of the styrenesulphonyl group allows for strong interactions with aromatic residues in proteins, while the oxo and pentyloxy groups contribute to the compound’s overall binding affinity and specificity. These interactions can lead to changes in the conformation and function of the target molecules, resulting in various biological effects.
Comparison with Similar Compounds
When compared to other similar compounds, 1-(Styrenesulphonyl)-2-oxo-5-pentyloxypyrrolidine stands out due to its unique combination of functional groups. Similar compounds include:
1-(Styrenesulphonyl)-2-oxo-5-methoxypyrrolidine: This compound differs by having a methoxy group instead of a pentyloxy group, which can affect its reactivity and binding properties.
1-(Styrenesulphonyl)-2-oxo-5-ethoxypyrrolidine: The ethoxy group in this compound provides different steric and electronic effects compared to the pentyloxy group.
1-(Styrenesulphonyl)-2-oxo-5-butoxypyrrolidine: The butoxy group introduces variations in the compound’s hydrophobicity and solubility.
The presence of the pentyloxy group in this compound imparts unique properties that can be advantageous in specific applications, such as increased hydrophobicity and enhanced binding interactions with certain molecular targets.
Properties
CAS No. |
114485-86-8 |
|---|---|
Molecular Formula |
C17H23NO4S |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
5-pentoxy-1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-2-one |
InChI |
InChI=1S/C17H23NO4S/c1-2-3-7-13-22-17-11-10-16(19)18(17)23(20,21)14-12-15-8-5-4-6-9-15/h4-6,8-9,12,14,17H,2-3,7,10-11,13H2,1H3/b14-12+ |
InChI Key |
XYPQOINYDUCKGS-WYMLVPIESA-N |
Isomeric SMILES |
CCCCCOC1CCC(=O)N1S(=O)(=O)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CCCCCOC1CCC(=O)N1S(=O)(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[2-(diethylamino)ethyl]-4-propoxybenzenecarboximidamide;hydrochloride](/img/structure/B12746085.png)
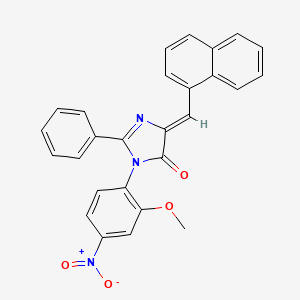
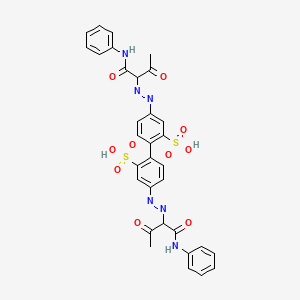
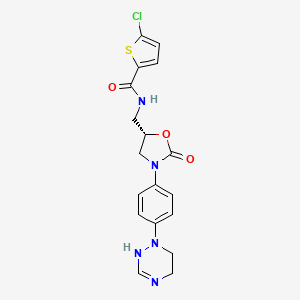
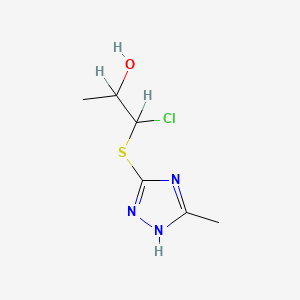
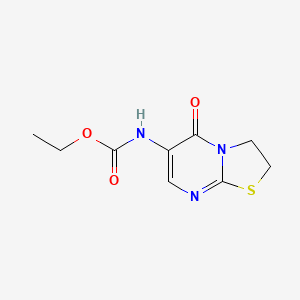
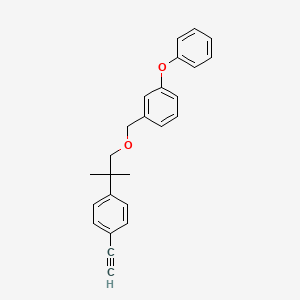
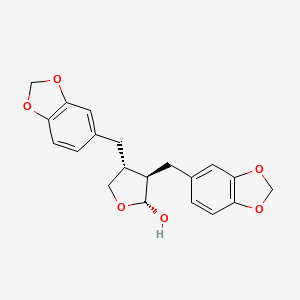

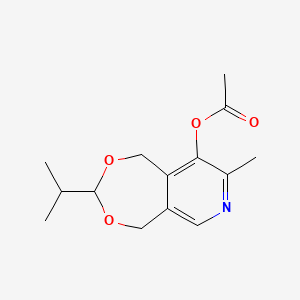
![calcium;[(Z)-1-chloropropylideneamino] N-ethylcarbamate;dichloride](/img/structure/B12746182.png)
